molecular formula C14H18N4O2S B4554420 2-{[5-(4-butoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

2-{[5-(4-butoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No.: B4554420
M. Wt: 306.39 g/mol
InChI Key: DASRMWUCNUWGIX-UHFFFAOYSA-N
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Description

2-{[5-(4-butoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C14H18N4O2S and its molecular weight is 306.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.11504700 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Structure : Novel triazole compounds containing the thioamide group have been synthesized, showing antifungal and plant growth regulating activities. The structure of these compounds was determined by single-crystal X-ray diffraction analysis, revealing intermolecular interactions that stabilize the structure (Liu et al., 2005).

Antioxidant Properties : The synthesis of new compounds involving (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles has been explored, with a focus on their antioxidant activity. The preparation methods for these compounds were developed, and their structure was confirmed by modern physical-chemical methods (Dovbnya et al., 2022).

Antitumor Activity : The evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings has been conducted for their potential antitumor activity in vitro. This study highlighted compounds with considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015).

Synthesis and Chemical Properties

Regioselective Synthesis : Research on the regioselective palladium(II)-catalyzed synthesis of various ring lactones and lactams through cyclocarbonylation methodology has been reported. This study offers insight into the synthesis process and the impact of catalysts, pressures, and solvents on the product yield and structure (Ali et al., 1996).

Antimicrobial Screening : A series of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide compounds have been synthesized and screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity. This work underscores the importance of the 1,2,4-triazole ring system in developing pharmaceuticals with diverse biological activities (MahyavanshiJyotindra et al., 2011).

Cholinesterase Inhibition and Molecular Docking

Cholinesterase Inhibition : New N-aryl derivatives of 2-(4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinestrase (BChE), showing moderate to good activities. This study provides valuable insights into the development of compounds for treating diseases related to cholinesterase activity (Riaz et al., 2020).

Properties

IUPAC Name

2-[[5-(4-butoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-2-3-8-20-11-6-4-10(5-7-11)13-16-14(18-17-13)21-9-12(15)19/h4-7H,2-3,8-9H2,1H3,(H2,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASRMWUCNUWGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[5-(4-butoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(4-butoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 3
2-{[5-(4-butoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-(4-butoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 5
2-{[5-(4-butoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 6
2-{[5-(4-butoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.